molecular formula C14H11NO5 B14532081 4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid CAS No. 62568-98-3

4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid

Cat. No.: B14532081
CAS No.: 62568-98-3
M. Wt: 273.24 g/mol
InChI Key: WGYSNSROWNITIJ-UHFFFAOYSA-N
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Description

4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group and a dioxocyclohexa-1,5-dien-1-yl moiety attached to an amino benzoic acid framework

Preparation Methods

The synthesis of 4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-amino benzoic acid with 6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-one under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the dioxocyclohexa-1,5-dien-1-yl moiety to a more reduced form.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.

Scientific Research Applications

4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its reactive functional groups .

Comparison with Similar Compounds

4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid can be compared with other similar compounds such as:

    N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide: This compound shares a similar dioxocyclohexa-1,4-dienyl moiety but differs in its acetamide group.

    3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one:

Properties

CAS No.

62568-98-3

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid

InChI

InChI=1S/C14H11NO5/c1-20-13-7-12(17)11(16)6-10(13)15-9-4-2-8(3-5-9)14(18)19/h2-7,15H,1H3,(H,18,19)

InChI Key

WGYSNSROWNITIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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